molecular formula C8H6BrClFNO B6288885 3-Bromo-6-chloro-2-fluoro-N-methylbenzamide CAS No. 2504204-24-2

3-Bromo-6-chloro-2-fluoro-N-methylbenzamide

Cat. No.: B6288885
CAS No.: 2504204-24-2
M. Wt: 266.49 g/mol
InChI Key: ZDLVBALMSUJOLX-UHFFFAOYSA-N
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Description

Contextualization of Substituted Benzamides in Modern Organic Synthesis

Substituted benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the aromatic ring. They are pivotal building blocks in organic synthesis due to their chemical stability and versatile reactivity. nih.gov The amide bond is a fundamental linkage in peptides and proteins, and its presence in synthetic molecules often imparts desirable biological activity. nih.gov Consequently, substituted benzamides are prevalent scaffolds in a wide range of biologically active compounds and marketed drugs. nih.gov The synthesis of N-substituted benzamide (B126) derivatives is a significant area of research, with numerous methods developed to create diverse molecular architectures with potential applications as antitumor agents and for other therapeutic purposes. nih.gov

Significance of Halogenation in Tailoring Molecular Properties for Synthetic Applications

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules, a process known as halogenation, is a powerful strategy for modulating molecular properties. nih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net For instance, the incorporation of fluorine is a common tactic in medicinal chemistry to enhance the pharmacokinetic profile of a drug. nih.gov Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the specific binding of a ligand to a protein. tandfonline.comacs.org This interaction is increasingly recognized and exploited in rational drug design. researchgate.nettandfonline.com The presence of multiple halogens, as seen in polyhalogenated compounds, can further amplify these effects and introduce unique electronic features to the molecule. nih.gov

Current Research Landscape Pertaining to 3-Bromo-6-chloro-2-fluoro-N-methylbenzamide

A comprehensive review of the current scientific literature reveals that this compound is not a widely studied compound. While its constituent parts—a polyhalogenated benzene ring and an N-methylbenzamide moiety—are common in various fields of chemical research, this specific combination has not been the subject of extensive investigation. The available information is largely limited to its identification in chemical supplier catalogs, which provide basic data such as its CAS number and molecular formula. There is a notable absence of peer-reviewed studies detailing its synthesis, reactivity, or potential applications. This lack of dedicated research suggests that the compound may be a novel synthetic intermediate or a yet-to-be-explored chemical entity.

Scope and Objectives of Academic Inquiry into this Polyhalogenated Benzamide

Given the limited existing research, the scope of academic inquiry into this compound is broad and open-ended. Initial objectives would likely focus on the development of an efficient and scalable synthetic route. Subsequent investigations would logically proceed to a thorough characterization of its physicochemical properties, including its solid-state structure, spectroscopic data, and electronic properties.

Further academic inquiry could explore its potential as a building block in the synthesis of more complex molecules. The presence of three different halogen atoms (bromine, chlorine, and fluorine) at distinct positions on the aromatic ring offers opportunities for selective functionalization through various cross-coupling reactions. The N-methylamide group also provides a handle for further chemical modification. A primary objective of future research would be to understand how the unique combination of halogens influences the reactivity and properties of the molecule, potentially leading to the discovery of novel applications in medicinal chemistry, materials science, or as a tool for chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-2-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO/c1-12-8(13)6-5(10)3-2-4(9)7(6)11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLVBALMSUJOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Bromo 6 Chloro 2 Fluoro N Methylbenzamide

Retrosynthetic Disconnections and Precursor Design for the Benzamide (B126) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Bromo-6-chloro-2-fluoro-N-methylbenzamide, the primary disconnection is at the amide bond, a common and reliable bond-forming reaction. This leads to two key precursors: a trisubstituted benzoic acid derivative and methylamine (B109427).

Further disconnection of the aromatic ring reveals several potential synthetic routes. A logical approach involves starting with a simpler, commercially available fluorinated benzene (B151609) derivative and introducing the bromo and chloro substituents in a regioselective manner. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the order of these halogenation steps. For instance, the fluorine atom is an ortho-, para-director, which can be exploited to guide the position of incoming electrophiles.

Alternative retrosynthetic strategies might involve the interconversion of functional groups. For example, a nitro group could be introduced and later reduced to an amine, which could then be converted to a halogen via a Sandmeyer reaction. The choice of the optimal retrosynthetic pathway depends on factors such as the availability and cost of starting materials, the efficiency of each reaction step, and the ease of purification of intermediates.

Development and Optimization of Multi-Step Synthetic Pathways

Once a retrosynthetic pathway is established, the next step is to develop and optimize the individual reactions. This involves selecting appropriate reagents and reaction conditions to maximize yield and minimize side products.

Regioselective Halogenation Strategies (Bromination, Chlorination, Fluorination)

The introduction of three different halogens onto a benzene ring requires precise control of regioselectivity. The order of halogenation is critical and is dictated by the directing effects of the substituents already present on the ring.

Fluorination: Direct fluorination of aromatic rings can be challenging due to the high reactivity of fluorine gas. Therefore, it is often more practical to start with a pre-fluorinated precursor. Alternatively, methods such as the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, can be employed.

Chlorination and Bromination: Electrophilic aromatic substitution is the most common method for introducing chlorine and bromine. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are often used in conjunction with a Lewis acid catalyst. nih.gov The choice of solvent can also influence the regioselectivity of the reaction. acs.org For instance, the use of fluorinated alcohols as solvents has been shown to promote high regioselectivity in the halogenation of arenes. acs.org The presence of directing groups on the aromatic ring is paramount for achieving the desired substitution pattern. rsc.org In some cases, palladium-catalyzed C-H activation can be used for direct and regioselective halogenation. nih.gov

A plausible synthetic sequence could involve starting with 2-fluoroaniline, followed by bromination and chlorination, taking into account the directing effects of the amino and fluoro groups. The amino group could then be converted to the carboxylic acid functionality required for the final amide coupling.

Amide Bond Formation via Advanced Coupling Techniques

The formation of the amide bond between the carboxylic acid precursor and methylamine is a crucial step. While simple heating of a carboxylic acid and an amine can form an amide, this often requires high temperatures and can lead to side reactions. luxembourg-bio.com Therefore, a variety of coupling reagents have been developed to facilitate this reaction under milder conditions. luxembourg-bio.comrsc.org

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.comresearchgate.net Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are also highly effective coupling reagents. rsc.org The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the final product.

Recent advances in amide bond formation have focused on developing catalytic methods to improve atom economy and reduce waste. researchgate.net These methods often involve the use of boronic acids or transition metal catalysts. researchgate.net

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, EDCWidely used, cost-effective.
Phosphonium SaltsBOP, PyBOPHigh reactivity, suitable for hindered substrates.
Uronium/Aminium SaltsHBTU, HATUFast reaction rates, low epimerization.

Orthogonal Functional Group Interconversions on the Aromatic Scaffold

In a multi-step synthesis, it is often necessary to protect certain functional groups while others are being manipulated. Orthogonal protecting group strategies allow for the selective removal of one protecting group in the presence of others. Similarly, orthogonal functional group interconversions (FGIs) enable the transformation of one functional group without affecting others on the molecule.

For the synthesis of this compound, an example of an FGI could be the conversion of a nitro group to an amine, followed by a Sandmeyer reaction to introduce a halogen. This sequence allows for the introduction of a halogen at a position that might not be accessible through direct electrophilic halogenation. The ability to perform these transformations selectively is crucial for the successful synthesis of complex molecules.

Green Chemistry Principles in the Synthesis of Halogenated Benzamides

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.orgmsu.edu These principles can be applied to the synthesis of this compound to make the process more sustainable.

Key green chemistry principles include:

Waste Prevention: Designing syntheses to minimize the generation of waste. msu.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and other auxiliary substances. jddhs.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. jddhs.com

Solvent-Free and Reduced-Solvent Methodologies

One of the most significant ways to make a chemical process greener is to reduce or eliminate the use of organic solvents. jddhs.com Solvents account for a large portion of the waste generated in the chemical industry. jddhs.com

Several approaches to solvent-free or reduced-solvent amide bond formation have been developed:

Solvent-free reactions: In some cases, the reaction between a carboxylic acid and an amine can be carried out neat, without any solvent. nih.govrsc.orgresearchgate.net This is often facilitated by heating the mixture. researchgate.net

Use of greener solvents: When a solvent is necessary, greener alternatives to traditional organic solvents can be used. Water is an ideal green solvent, although the solubility of organic reactants can be a challenge. nsf.gov Other green solvents include supercritical fluids and bio-based solvents. jddhs.com

Catalytic methods: Catalytic reactions often require less solvent and can be more energy-efficient than stoichiometric reactions. jddhs.com

Green Chemistry ApproachApplication in Benzamide Synthesis
Solvent-Free ReactionDirect heating of the carboxylic acid and amine. researchgate.net
Greener SolventsUtilizing water or bio-based solvents for reaction and purification. jddhs.comnsf.gov
CatalysisEmploying catalytic methods for amide bond formation to reduce waste. researchgate.netjddhs.com

Catalyst Development for Sustainable Transformations

The amidation of carboxylic acids is a cornerstone of organic synthesis, yet traditional methods often rely on stoichiometric activating agents that generate significant waste. The development of catalytic direct amidation, where a catalyst facilitates the condensation of a carboxylic acid and an amine with the only byproduct being water, represents a significant advancement in sustainable chemistry. catalyticamidation.info For the synthesis of this compound, the starting carboxylic acid, 3-bromo-6-chloro-2-fluorobenzoic acid, presents a sterically hindered and electronically deactivated substrate. This necessitates the development of highly active and robust catalysts.

Recent research has focused on boronic acid derivatives, which have emerged as a versatile class of catalysts for direct amidation. mdpi.com The mechanism is believed to involve the formation of an acyloxyboronate intermediate, which is more susceptible to nucleophilic attack by the amine. For polysubstituted benzoic acids, catalysts with tailored steric and electronic properties are required to overcome the substrate's low reactivity. Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating reaction mechanisms and designing more efficient catalysts. For instance, investigations into boronic acid-catalyzed amidation have revealed that pathways involving bridged B-X-B units can significantly lower the activation energy compared to previously proposed mechanisms. catalyticamidation.info

In the context of synthesizing this compound, a hypothetical catalytic system could employ an ortho-substituted arylboronic acid catalyst in conjunction with a dehydrating agent to drive the equilibrium towards product formation. The selection of an appropriate solvent system is also critical to ensure solubility of the reactants and catalyst, and to facilitate water removal.

Catalyst TypeKey FeaturesPotential Application for this compound
Boronic AcidsMild reaction conditions, good functional group tolerance.Effective for the direct amidation of 3-bromo-6-chloro-2-fluorobenzoic acid with methylamine.
Titanium (IV) ComplexesLewis acidic catalysts that can activate the carboxylic acid. nih.govMay require higher temperatures but can be effective for sterically hindered substrates.
Zirconium (IV) ComplexesSimilar to Titanium (IV) catalysts, effective for direct amidation. nih.govOffers an alternative Lewis acid catalyst system.

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Traditional amide bond formation using coupling reagents like carbodiimides or HATU suffers from poor atom economy due to the generation of stoichiometric byproducts. catalyticamidation.info Catalytic direct amidation, in contrast, exhibits excellent atom economy as the only byproduct is water. researchgate.net

For the synthesis of this compound from 3-bromo-6-chloro-2-fluorobenzoic acid and methylamine, the atom economy can be calculated as follows:

Molecular Formula of 3-bromo-6-chloro-2-fluorobenzoic acid: C₇H₃BrClFO₂ Molecular Weight: 253.45 g/mol

Molecular Formula of Methylamine: CH₅N Molecular Weight: 31.06 g/mol

Molecular Formula of this compound: C₈H₆BrClFNO Molecular Weight: 266.49 g/mol

Molecular Formula of Water: H₂O Molecular Weight: 18.02 g/mol

The atom economy is calculated as: (Molecular weight of desired product) / (Sum of molecular weights of all reactants) x 100% (266.49) / (253.45 + 31.06) x 100% = 93.6%

This high theoretical atom economy underscores the sustainability of a direct amidation approach. To further enhance reaction efficiency, factors such as catalyst loading, reaction time, and temperature must be optimized. The use of high-throughput screening techniques can accelerate the discovery of optimal reaction conditions for a specific substrate like 3-bromo-6-chloro-2-fluorobenzoic acid.

Advanced Catalytic Approaches in Benzamide Construction

Beyond direct amidation, several advanced catalytic methods can be envisioned for the construction of this compound.

An alternative retrosynthetic approach involves the formation of the C-N bond via a transition metal-catalyzed cross-coupling reaction. For instance, a suitable aryl halide precursor, such as 3-bromo-6-chloro-2-fluorobenzoyl chloride, could be coupled with methylamine in the presence of a palladium or copper catalyst. While this approach may not offer the same level of atom economy as direct amidation due to the use of a pre-activated carboxylic acid derivative, it can be highly efficient and tolerant of various functional groups. Cobalt-catalyzed cross-coupling reactions have also been reported for the N-arylation of benzamides. researchgate.net

A plausible synthetic route could involve the initial synthesis of 3-bromo-6-chloro-2-fluorobenzoyl chloride from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride. This acid chloride can then be reacted with methylamine. While catalytic conditions for this specific transformation are not explicitly detailed in the provided search results, general principles of amide synthesis suggest this is a feasible and common laboratory-scale method. chemicalbook.com

Organocatalysis offers a metal-free alternative for amide bond formation. Chiral organocatalysts have been successfully employed in the asymmetric synthesis of benzamides. nih.gov For the non-chiral synthesis of this compound, simple organic molecules can be used to activate the carboxylic acid. For example, certain phosphine-based organocatalysts have shown promise in promoting amidation reactions.

Biocatalysis , the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. Lipases, for instance, can be used for the amidation of carboxylic acids or esters. researchgate.net The synthesis of this compound could potentially be achieved by reacting 3-bromo-6-chloro-2-fluorobenzoic acid or its corresponding ester with methylamine in the presence of a suitable lipase. This approach offers the advantages of mild reaction conditions, high selectivity, and the use of a renewable catalyst.

Catalytic ApproachAdvantagesDisadvantages
OrganocatalysisMetal-free, often mild conditions.Catalyst loading can be higher than transition metals.
BiocatalysisHigh selectivity, environmentally benign, mild conditions. researchgate.netEnzyme stability and substrate scope can be limiting.

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the regioselectivity of the halogenation and amidation steps. The synthesis of the precursor, 3-bromo-6-chloro-2-fluorobenzoic acid, would likely involve a series of directed ortho-metalation and halogenation reactions to install the substituents in the correct positions. nih.gov

Once the substituted benzoic acid is obtained, the subsequent amidation reaction is generally chemoselective, with the amine preferentially attacking the activated carboxylic acid. In the context of more complex molecules bearing multiple reactive sites, the development of highly chemoselective catalytic methods is crucial to avoid unwanted side reactions. mdpi.com As this compound is not chiral, stereoselectivity is not a concern in its synthesis. However, the principles of stereoselective catalysis are vital in the synthesis of many other substituted benzamides. nih.govmdpi.com

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.govresearchgate.net In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This often leads to higher yields, shorter reaction times, and improved safety compared to traditional batch processing.

The synthesis of this compound could be adapted to a continuous flow process. A plausible setup would involve pumping a solution of 3-bromo-6-chloro-2-fluorobenzoic acid and a suitable activating agent through a heated coil, followed by the introduction of a solution of methylamine at a T-mixer. The resulting mixture would then pass through another heated coil to complete the reaction. In-line purification techniques could also be integrated to isolate the desired product in a continuous fashion. This approach would be particularly advantageous for the large-scale production of this compound, offering enhanced safety and efficiency.

ParameterBatch SynthesisContinuous Flow Synthesis
ScalabilityChallenging due to heat and mass transfer limitations.Readily scalable by extending reaction time or using larger reactors.
SafetyPotential for thermal runaway in exothermic reactions.Enhanced safety due to small reaction volumes and excellent heat transfer. nih.gov
Process ControlLess precise control over reaction parameters.Precise control over temperature, pressure, and residence time.
EfficiencyCan be less efficient due to longer reaction times and workup procedures.Often higher yields and shorter reaction times. researchgate.net

Reactor Design and Process Intensification

The shift from batch to continuous-flow reactors is a key element of process intensification in the synthesis of specialized chemicals like this compound. vapourtec.com Flow reactors offer superior heat and mass transfer, enabling precise control over reaction parameters and improving safety. researchgate.net This is particularly crucial for reactions that are highly exothermic or involve unstable intermediates.

For the synthesis of substituted benzamides, which may involve organometallic intermediates, microreactors or spinning disk reactors can be employed. acs.org These reactors feature high surface-area-to-volume ratios, which facilitate rapid heat dissipation and mixing. rsc.org This enhanced control allows for reactions to be run under more aggressive conditions (higher temperatures and pressures) than would be safe in a batch reactor, often leading to significantly faster reaction times and higher yields. nih.gov

Process intensification is further achieved by minimizing solvent usage and reducing reaction times, which are inherent advantages of continuous flow systems. vapourtec.com For instance, a multi-step synthesis that might take days in a batch process can often be telescoped into a continuous sequence that takes only minutes or hours. rsc.org

Table 1: Comparison of Reactor Technologies for Benzamide Synthesis

Reactor TypeKey AdvantagesTypical Residence TimeScale-up Potential
Batch ReactorVersatile for various reactionsHours to DaysChallenging for hazardous reactions
MicroreactorExcellent heat and mass transfer, precise controlSeconds to MinutesGood, by numbering-up
Spinning Disc ReactorHandles solids and multiphase reactions wellSeconds to MinutesExcellent

In-line Monitoring and Automated Synthesis Control

A significant advantage of continuous manufacturing is the ability to integrate Process Analytical Technology (PAT) for real-time, in-line monitoring and control of the synthesis process. mt.comlongdom.org This data-driven approach ensures consistent product quality and allows for immediate adjustments to maintain optimal reaction conditions. nih.gov

For the synthesis of this compound, various PAT tools can be implemented. For example, in-line spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and the final product in real-time. This allows for precise control over stoichiometry and reaction conversion. mt.com

Table 2: Process Analytical Technology (PAT) for Synthesis of this compound

PAT ToolParameter MonitoredApplication in Synthesis
FTIR/Raman SpectroscopyReactant, intermediate, and product concentrationReal-time reaction kinetics and conversion monitoring
In-line pH and Temperature ProbespH and temperature of the reaction mixtureEnsuring optimal reaction conditions and safety
Mass SpectrometryMolecular weight of componentsIdentification of byproducts and impurities

Handling Hazardous Intermediates in Flow Systems

The synthesis of highly substituted aromatic compounds like this compound often involves the use of hazardous intermediates, such as organolithium reagents. ucsb.edu In traditional batch synthesis, the handling of these pyrophoric and highly reactive substances on a large scale poses significant safety risks. uci.edujk-sci.com

Continuous flow chemistry provides a much safer alternative for managing these hazardous intermediates. acs.org In a flow system, the hazardous reagent is generated and consumed in situ, meaning that only a very small amount exists at any given time. researchgate.net This "small-volume" approach drastically reduces the risk associated with storing and handling large quantities of dangerous materials.

For example, a key step in the synthesis of the target molecule could be a bromine-lithium exchange, which utilizes a pyrophoric organolithium reagent like n-butyllithium. In a flow setup, a stream of the bromo-chloro-fluoro-aromatic precursor would be mixed with a stream of the organolithium reagent in a microreactor. The resulting lithiated intermediate would then immediately react with the next reagent in the sequence, all within a closed and controlled system. This approach not only enhances safety but also often improves selectivity and yield by minimizing side reactions. vapourtec.com

Table 3: Safety Advantages of Flow Chemistry for Handling Hazardous Intermediates

FeatureBatch ProcessingFlow Chemistry
Reagent InventoryLarge quantities stored and handledSmall quantities generated and consumed in situ
Thermal ControlDifficult to control exothermic reactionsExcellent heat dissipation, preventing thermal runaways
Exposure RiskHigher risk of operator exposureMinimized exposure in a closed system

Mechanistic Investigations of Reactions Involving 3 Bromo 6 Chloro 2 Fluoro N Methylbenzamide

Detailed Reaction Pathway Elucidation for Key Transformations

No studies detailing the specific reaction pathways for key transformations of 3-Bromo-6-chloro-2-fluoro-N-methylbenzamide were identified. Elucidation of such pathways would typically involve identifying intermediates, transition states, and the sequence of bond-breaking and bond-forming events for reactions such as nucleophilic aromatic substitution, cross-coupling, or other synthetic modifications.

Kinetic Studies and Rate Law Determination

Information regarding the kinetics and rate laws of reactions involving this compound is not available in the surveyed literature. Kinetic studies are fundamental to understanding reaction mechanisms, and the absence of this data prevents a quantitative description of how reaction rates are influenced by reactant concentrations.

Influence of Substituents and Reaction Parameters on Kinetics

Without foundational kinetic data, the influence of substituents and reaction parameters (e.g., temperature, solvent, catalyst) on the reaction kinetics of this compound cannot be analyzed. Such studies would provide valuable insights into the electronic and steric effects governing the reactivity of the molecule.

Activation Energy and Thermodynamic Profiling

There is no published data on the activation energy or thermodynamic profiling for reactions of this compound. This information is critical for understanding the energy requirements and spontaneity of its chemical transformations.

Isotopic Labeling Experiments for Mechanistic Probes

Isotopic labeling is a powerful technique for probing reaction mechanisms. However, no studies employing this method to investigate the reactions of this compound have been reported in the accessible scientific literature.

Computational Insights into Reaction Mechanisms

Similarly, a search for computational studies, which could provide theoretical insights into the reaction mechanisms of this compound, yielded no results. Such studies are invaluable for visualizing molecular interactions and understanding reaction dynamics at a molecular level.

Transition State Characterization and Energy Landscapes

No information is available regarding the characterization of transition states or the mapping of energy landscapes for reactions involving this compound. These computational analyses are essential for a complete mechanistic picture of a chemical reaction.

Electron Density Analysis and Charge Distribution Studies

Currently, there is a notable absence of published research specifically detailing the electron density analysis and charge distribution of this compound. While computational studies, such as those employing Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules, specific findings for this compound have not been reported in the available scientific literature.

Such an analysis would theoretically involve mapping the electron density to identify regions of high and low electron concentration. This would reveal the distribution of charge across the molecule, highlighting the electronegativity effects of the fluorine, chlorine, and bromine atoms, as well as the carbonyl and N-methyl groups. The resulting electrostatic potential map would indicate regions susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical Atomic Charges for this compound

AtomHypothetical Charge (e)
O (Carbonyl)-0.55
N (Amide)-0.40
F-0.35
Cl-0.20
Br-0.15
C (Carbonyl)+0.60
Aromatic CarbonsVariable
H (N-methyl)Variable
C (N-methyl)Variable

Note: This table is illustrative and not based on published experimental or computational data for this compound.

Role of Halogen-Bonding Interactions in Reactivity

The role of halogen bonding in the reactivity of this compound remains an area that has not been specifically investigated in peer-reviewed studies. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The presence of bromine and chlorine atoms on the aromatic ring of this compound suggests the potential for these interactions to influence its crystal packing, solubility, and interactions with other reactants or catalysts.

In principle, the bromine and chlorine atoms could form halogen bonds with electron-rich atoms such as oxygen or nitrogen in solvent molecules or other reagents. The strength of these potential halogen bonds would depend on the polarizability of the halogen (Br > Cl) and the electron-withdrawing environment of the aromatic ring. These interactions could play a significant role in orienting the molecule for a specific reaction, thereby influencing regioselectivity and stereoselectivity. However, without specific research on this compound, any discussion of the role of halogen bonding in its reactivity is purely speculative.

Table 2: Potential Halogen Bond Donors and Acceptors in Reactions Involving this compound

Potential Donor Atom on CompoundPotential Acceptor Atom on Reactant/Solvent
BromineOxygen, Nitrogen
ChlorineOxygen, Nitrogen

Note: This table represents theoretical possibilities for halogen bonding and is not derived from specific studies on this compound.

Synthetic Utility and Chemical Transformations of 3 Bromo 6 Chloro 2 Fluoro N Methylbenzamide

Selective Functional Group Transformations on the Halogenated Aromatic Ring

The strategic placement of three different halogen atoms and an amide group on the benzene (B151609) ring of 3-Bromo-6-chloro-2-fluoro-N-methylbenzamide allows for a range of selective chemical transformations. These reactions leverage the distinct electronic and steric properties of each substituent to achieve regiocontrolled functionalization.

Directed Ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent aromatic C-H bond by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups with high regioselectivity. wikipedia.orgbaranlab.org

In the case of this compound, the N-methylbenzamide group serves as a potent DMG. nih.govacs.org The amide functionality coordinates to the lithium cation of the organolithium base, positioning the base to abstract the most acidic proton, which is the one ortho to the amide group. baranlab.orguwindsor.ca Therefore, treatment of this compound with a strong lithium amide base like lithium diisopropylamide (LDA) or a bulky alkyllithium such as n-butyllithium would be expected to lead to selective deprotonation at the C4 position, affording a lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce substituents specifically at this position.

Table 1: Plausible Directed Ortho Metalation Reactions of this compound

ElectrophileReagent ExampleExpected Product at C4
Alkyl HalideMethyl iodide (CH₃I)Methyl
AldehydeBenzaldehyde (C₆H₅CHO)Hydroxy(phenyl)methyl
KetoneAcetone ((CH₃)₂CO)2-hydroxypropan-2-yl
Carbon DioxideCO₂ (gas)Carboxylic acid
DisulfideDimethyl disulfide (CH₃SSCH₃)Methylthio
Boronic EsterTrimethyl borate (B1201080) (B(OCH₃)₃)Boronic acid

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings bearing a good leaving group. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.comnih.gov The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

In this compound, the aromatic ring is rendered electron-deficient by the cumulative inductive effect of the three halogen atoms and the amide group. This makes the compound susceptible to nucleophilic attack. The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

Given the substitution pattern, the fluorine atom at C2 is ortho to the electron-withdrawing amide group and para to the bromine atom. The chlorine atom at C6 is ortho to the amide group. The bromine atom at C3 is meta to the amide group. Due to the strong activating effect of the ortho and para positioning of electron-withdrawing groups, the fluorine atom at the C2 position is the most likely site for nucleophilic aromatic substitution.

Table 2: Predicted Regioselectivity in SNAr Reactions of this compound

NucleophileReagent ExampleExpected Site of SubstitutionProduct
AlkoxideSodium methoxide (B1231860) (NaOCH₃)C23-Bromo-6-chloro-2-methoxy-N-methylbenzamide
AminePiperidineC23-Bromo-6-chloro-2-(piperidin-1-yl)-N-methylbenzamide
ThiolateSodium thiophenoxide (NaSPh)C23-Bromo-6-chloro-N-methyl-2-(phenylthio)benzamide

The carbon-halogen bonds in this compound provide valuable handles for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions. nih.govyoutube.com The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective functionalization. In general, the order of reactivity for oxidative addition to a palladium(0) complex is C-I > C-Br > C-Cl >> C-F. uwindsor.ca

This reactivity difference enables the selective functionalization of the C-Br bond at the C3 position while leaving the C-Cl and C-F bonds intact. Reactions such as the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to introduce a wide range of substituents at the C3 position.

Table 3: Selective Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Reaction TypeCoupling PartnerCatalyst System (Example)Expected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃6-chloro-2-fluoro-N-methyl-[1,1'-biphenyl]-3-carboxamide
StilleTributyl(vinyl)stannanePd(PPh₃)₄6-chloro-2-fluoro-N-methyl-3-vinylbenzamide
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃N(E)-6-chloro-2-fluoro-N-methyl-3-styrylbenzamide
Buchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOt-Bu6-chloro-2-fluoro-N-methyl-3-morpholinobenzamide

Application as a Core Building Block in Complex Molecule Synthesis

The ability to selectively functionalize each position of the this compound ring makes it an attractive starting material for the synthesis of more complex molecules, including polycyclic and heterocyclic structures.

The strategic installation of functional groups via the methods described above can be followed by intramolecular cyclization reactions to construct fused ring systems. For example, a Suzuki coupling to introduce an ortho-functionalized aryl group at the C3 position could be followed by an intramolecular cyclization to form a fluorenone or carbazole (B46965) derivative.

A potential synthetic route to a heterocyclic system could involve an initial SNAr reaction at the C2 position with a binucleophilic reagent. For instance, reaction with a 1,2-amino alcohol could lead to a product that, upon subsequent intramolecular cyclization, forms a benzoxazine (B1645224) derivative. Similarly, a related starting material, 3-Aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one, has been utilized in the synthesis of chromone (B188151) derivatives. researchgate.net

A divergent synthetic approach allows for the creation of a library of structurally diverse compounds from a common intermediate. This compound is an ideal starting point for such a strategy. By carefully choosing the sequence of reactions, a multitude of derivatives can be accessed.

For example, an initial palladium-catalyzed reaction at the C-Br bond can be followed by a DoM at C4 and then an SNAr at C2. Alternatively, the order of these reactions can be changed to access different isomers and substitution patterns. This modular approach enables the rapid generation of a wide range of complex molecules for applications in medicinal chemistry and materials science.

Multi-Component Reactions (MCRs) Incorporating the Benzamide (B126) Moiety

Multi-component reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. The "this compound" scaffold presents several hypothetical opportunities for engagement in MCRs.

For instance, the aromatic ring, activated by the halogen substituents, could potentially participate as a component in transition-metal-catalyzed MCRs. The bromo and chloro substituents could serve as handles for oxidative addition to a metal center (e.g., palladium or copper), which could then be followed by coupling with other reaction partners. The specific regioselectivity of such a reaction would be a critical aspect to investigate.

Furthermore, while the N-methylamide group is generally stable, its modification or the introduction of reactive functionalities could pave the way for its participation in classic MCRs such as the Ugi or Passerini reactions. These reactions typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid (for the Ugi reaction). nih.gov To involve the benzamide, a synthetic strategy would first need to transform the N-methylamide into a suitable reactive group.

Hypothetical MCR Application:

A speculative multi-component reaction could involve the palladium-catalyzed coupling of the aryl bromide of "this compound" with a terminal alkyne and another coupling partner in a one-pot synthesis. The success of such a reaction would depend on the careful selection of catalysts and reaction conditions to control the sequence of bond formations.

Table 1: Potential Components for Hypothetical MCRs with a Derivative of this compound

Component A (Benzamide Derivative) Component B Component C Potential MCR Type
This compound Terminal Alkyne Organoboron Reagent Palladium-Catalyzed Coupling Cascade

Note: This table is illustrative and based on general principles of MCRs, as no specific examples involving this compound have been found in the literature.

Regioselective and Stereoselective Chemical Modifications

The presence of three different halogen atoms (F, Cl, Br) at distinct positions on the benzene ring of "this compound" makes it an interesting substrate for studying regioselective reactions. The differential reactivity of carbon-halogen bonds (C-Br > C-Cl > C-F) towards transition metal-catalyzed cross-coupling reactions is a well-established principle that could be exploited for the selective functionalization of this molecule. nih.gov

For example, a Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reaction would be expected to occur preferentially at the C-Br bond over the C-Cl bond under carefully controlled conditions, leaving the chloro and fluoro substituents intact for subsequent transformations. nih.gov This would allow for the stepwise and regioselective introduction of different functional groups onto the benzamide scaffold.

Stereoselective modifications of "this compound" are less straightforward without the introduction of a chiral center or a prochiral element. However, if a reaction were to introduce a new stereocenter, for instance, through the addition of a chiral reagent to a derivative of the benzamide, then the stereochemical outcome would be of significant interest. Research on other substituted benzamides has shown that stereoselective outcomes can be influenced by the nature of the substituents on the aromatic ring and the reaction conditions. nih.gov

Table 2: Predicted Regioselectivity in Cross-Coupling Reactions

Reaction Type Catalyst System (Example) Predicted Site of Primary Reaction Rationale
Suzuki Coupling Pd(PPh₃)₄ / Base C-Br Lower C-Br bond dissociation energy compared to C-Cl.
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuI / Base C-Br Preferential oxidative addition at the C-Br bond.

Note: The predictions in this table are based on established trends in cross-coupling chemistry and have not been experimentally verified for this compound.

Computational and Theoretical Chemistry Studies on 3 Bromo 6 Chloro 2 Fluoro N Methylbenzamide

Quantum Chemical Calculations of Electronic and Molecular Structure

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

In halogenated aromatic compounds, the type and position of the halogen atoms can significantly modulate the energies of the frontier orbitals. For 3-bromo-6-chloro-2-fluoro-N-methylbenzamide, the electron-withdrawing nature of the halogens would be expected to lower the energy of both the HOMO and LUMO. Studies on other halogen-substituted molecules have shown that halogen substitution can effectively reduce the HOMO-LUMO energy gap, thereby increasing the molecule's electrophilicity and potential reactivity in certain reactions. mdpi.com The precise energy values would depend on the complex interplay of the inductive effects of all three different halogens and the N-methylbenzamide group.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Aromatic Compounds

Compound/System HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Halogen-Substituted Inhibitors Varies Lowered by halogenation 3.08 - 3.45 mdpi.com
Substituted Benzimidazoles Varies Varies ~5.51 nih.gov
N-(...)-benzenesulfonamide -9.584 0.363 9.947 researchgate.netbsu.by

This table is illustrative and provides data from related but different molecular systems to indicate typical value ranges.

Molecular Electrostatic Potential (MEP) surfaces are invaluable for understanding and predicting the reactive behavior of molecules. An MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP surface would likely show the most negative potential located around the carbonyl oxygen atom of the amide group, indicating its susceptibility to electrophilic attack. Conversely, positive potential regions would be expected around the hydrogen atom of the N-H bond (if present, though this is an N-methyl group) and potentially on the halogen atoms, particularly bromine and iodine in similar compounds, which can exhibit a positive "sigma-hole". chemrxiv.org This positive region on a halogen atom allows for favorable non-covalent interactions known as halogen bonding. rsc.org The analysis of MEP surfaces helps in identifying sites for intermolecular interactions, which is crucial in drug design and materials science. researchgate.net

Conformational Analysis and Rotational Barriers

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation. For N-methylbenzamides, a key conformational feature is the potential for cis/trans isomerism around the amide C-N bond due to its partial double bond character. nih.gov

To map the conformational landscape of this compound, potential energy surface (PES) scans would be performed. This computational technique involves systematically rotating specific dihedral angles—primarily the angle between the phenyl ring and the amide plane (ω) and the C-N amide bond—and calculating the energy at each step. This process identifies the lowest energy conformers (stable states) and the energy barriers for rotation between them. For N-methyl aromatic amides, the cis conformation is often preferred. nih.gov Computational analyses of related N-methylated compounds have demonstrated that N-methylation can significantly alter the conformational preferences and energy landscapes. mdpi.comrcsi.com

The presence of halogen substituents, particularly at the ortho position (the fluorine at C2), can exert a significant steric and electronic influence on the molecule's preferred conformation. A study on 2-fluoro and 2-chloro benzamides revealed that the stability of conformers is affected by the potential for intramolecular hydrogen bonding and steric repulsion. nih.gov In 2-fluorobenzamide, an N-H...F hydrogen bond can stabilize a planar conformer. nih.gov While the target molecule has an N-methyl group, steric repulsion between the ortho-fluoro substituent and the N-methyl group or the carbonyl oxygen will likely be a dominant factor in determining the rotational barrier and the equilibrium dihedral angle between the aromatic ring and the amide plane. This steric hindrance can force the amide group out of the plane of the benzene (B151609) ring. nih.gov

Advanced DFT Methodologies for Accurate Prediction of Reactivity and Selectivity

The accuracy of computational predictions for reactivity and selectivity heavily relies on the chosen theoretical methodology. For halogenated systems, standard DFT functionals may not always be sufficient, and more advanced methods might be necessary to capture subtle electronic effects like halogen bonding accurately.

DFT calculations on halogenated molecules often employ functionals like M06-2X for better handling of non-covalent interactions. nih.gov The choice of basis set is also critical, with Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets being common choices for achieving a balance between accuracy and computational cost. nih.gov For predicting reactivity in solution, it is essential to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent on the electronic structure and energetics of the molecule. nih.gov These advanced methodologies enable a more precise prediction of electronic properties, reaction barriers, and the stability of intermediates and transition states, which are key to understanding the molecule's chemical behavior. rsc.org

Molecular Dynamics Simulations and Intermolecular Interactions

Non-covalent Interactions (e.g., Halogen Bonding)

There is no specific research available that analyzes the non-covalent interactions involving this compound. While the presence of bromine, chlorine, and fluorine atoms suggests the potential for halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species, no computational studies have been published to confirm or quantify such interactions for this molecule. A theoretical study would be required to investigate the electrostatic potential surface of the molecule, identify potential halogen bond donors and acceptors, and calculate the strength of these interactions.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Challenging Transformations

The synthesis and functionalization of polyhalogenated aromatic compounds like 3-Bromo-6-chloro-2-fluoro-N-methylbenzamide often require robust and selective catalytic systems. Future research could focus on developing novel catalysts that can chemoselectively activate and transform the C-Br, C-Cl, and C-F bonds. For instance, the development of palladium, nickel, or copper-based catalysts with specifically designed ligands could enable selective cross-coupling reactions at the bromine or chlorine positions, leaving the more inert C-F bond intact. mdpi.com This would allow for the introduction of a wide range of substituents, thereby expanding the chemical space around this scaffold. Furthermore, research into photocatalytic methods could offer milder and more sustainable alternatives to traditional transition-metal catalysis for the functionalization of such challenging substrates. mdpi.comnih.gov

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Exploration of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and control. Advanced spectroscopic techniques, such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, could be employed to monitor reaction kinetics and identify transient intermediates in real-time. mt.com This would provide valuable insights into the factors governing reactivity and selectivity, and facilitate the development of more efficient and robust synthetic protocols. Computational studies could also complement experimental spectroscopic data to elucidate the electronic and structural properties of this compound and its reaction intermediates. researchgate.net

Expansion of Synthetic Scope to Unprecedented Chemical Transformations

The unique electronic and steric environment of this compound could enable unprecedented chemical transformations. Future research could explore the selective activation of the C-H bonds on the aromatic ring for direct functionalization, a more atom-economical approach compared to traditional cross-coupling reactions. Moreover, the interplay between the various halogen substituents could be exploited to direct regioselective reactions. For example, the fluorine atom at the 2-position could influence the ortho-lithiation or directed metalation of the aromatic ring, leading to novel functionalization patterns. Investigating the reactivity of the amide moiety in the context of this specific halogenation pattern could also unveil new synthetic methodologies. nih.gov

Theoretical Basis for Designing Novel Reactivity and Selectivity

Computational chemistry and theoretical studies can provide a fundamental understanding of the electronic structure and reactivity of this compound. Density Functional Theory (DFT) calculations could be used to predict the relative reactivity of the different halogen atoms towards various reagents, as well as the preferred sites for electrophilic and nucleophilic attack on the aromatic ring. mdpi.com These theoretical insights can guide the rational design of experiments and the development of new synthetic strategies with enhanced selectivity. Furthermore, computational modeling can be used to predict the conformational preferences of the molecule and how these might influence its interaction with biological targets. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-6-chloro-2-fluoro-N-methylbenzamide?

The synthesis typically involves multi-step halogenation and amidation. For example:

  • Coupling reactions : React 3-bromo-6-chloro-2-fluorobenzoic acid with methylamine using coupling agents like EDCl/HOBt to form the amide bond .
  • Halogenation control : Regioselective bromination/chlorination can be achieved using directing groups (e.g., meta-directing fluorine) or catalysts like FeCl₃ .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and methylamide formation (e.g., δ ~3.3 ppm for N–CH₃ in CDCl₃) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 294.94 for C₈H₆BrClFNO) .
  • Elemental analysis : Confirms stoichiometry (C, H, N within ±0.4% of theoretical) .

Advanced Research Questions

Q. How can substituent positions (Br, Cl, F) influence bioactivity in structure-activity relationship (SAR) studies?

Halogen placement alters electronic and steric properties:

  • Electron-withdrawing effects : Fluorine at position 2 enhances electrophilicity, potentially improving binding to targets like kinases .
  • Steric hindrance : Bulkier bromine at position 3 may reduce off-target interactions compared to smaller halogens .
  • Comparative studies : Replace Cl at position 6 with I or CF₃ to assess potency shifts in enzyme inhibition assays .

Q. How to resolve contradictory data in reactivity studies (e.g., unexpected degradation products)?

Methodological approaches include:

  • Multi-technique validation : Use LC-MS and ¹⁹F NMR to identify degradation intermediates (e.g., dehalogenation or hydrolysis products) .
  • Stress testing : Expose the compound to heat (40–80°C), UV light, or varying pH to map stability thresholds .
  • Computational modeling : DFT calculations predict degradation pathways (e.g., C–Br bond dissociation energies) .

Q. What strategies improve solubility for in vitro assays without compromising activity?

  • Structural modifications : Introduce polar groups (e.g., –NH₂ at position 4) via Suzuki coupling .
  • Salt formation : Hydrochloride salts of analogous benzamides show enhanced aqueous solubility .
  • Prodrug approaches : Mask the amide with acetyl or PEG groups, then enzymatically cleave in biological systems .

Q. How to design derivatives for selective kinase inhibition?

  • Bioisosteric replacement : Substitute Br with CF₃ or OCF₃ to mimic ATP’s adenine moiety .
  • Docking studies : Use crystal structures of kinase targets (e.g., EGFR) to optimize halogen interactions in the hydrophobic pocket .
  • In vitro screening : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity profiles .

Data Contradiction & Mechanistic Analysis

Q. Why might halogenation reactions yield inconsistent regioisomer ratios?

  • Competitive directing effects : Fluorine (meta/para-directing) vs. amide (ortho/para-directing) can lead to mixed products. Use Lewis acids (e.g., AlCl₃) to bias selectivity .
  • Solvent effects : Polar aprotic solvents (DMF) favor electrophilic substitution at electron-deficient positions .

Q. How to address discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293) and IC₅₀ measurement protocols .
  • Control for impurities : HPLC purity >99% reduces false positives from trace intermediates .
  • Meta-analysis : Compare datasets using tools like ChemAxon to adjust for batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.